molecular formula C16H36Sn B176518 Stannane, methyltripentyl- CAS No. 108110-01-6

Stannane, methyltripentyl-

Cat. No.: B176518
CAS No.: 108110-01-6
M. Wt: 347.2 g/mol
InChI Key: LLNYYWAEENSHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, methyltripentyl- is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. Stannane, methyltripentyl- is particularly interesting due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, methyltripentyl- can be synthesized through the reaction of tin tetrachloride with methyltripentylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

  • Preparation of methyltripentylmagnesium bromide by reacting methyltripentyl bromide with magnesium in dry ether.
  • Addition of tin tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
  • Purification of the resulting stannane, methyltripentyl- through distillation or recrystallization.

Industrial Production Methods: Industrial production of stannane, methyltripentyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Stannane, methyltripentyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form organotin oxides or hydroxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: It can undergo substitution reactions where the organic groups attached to tin are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products:

    Oxidation: Organotin oxides or hydroxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, methyltripentyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: It has been studied for its potential biological activity, including antibacterial properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems.

    Industry: It is used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).

Mechanism of Action

The mechanism of action of stannane, methyltripentyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with other molecules, facilitating various chemical reactions. In biological systems, it may interact with cellular components, leading to its observed antibacterial activity.

Comparison with Similar Compounds

    Tributyltin hydride: Another organotin compound with similar applications but higher toxicity.

    Trimethyltin chloride: Used in organic synthesis but has different reactivity due to its structure.

Uniqueness: Stannane, methyltripentyl- is unique due to its specific organic groups attached to the tin atom, which confer distinct chemical and physical properties. Its relatively lower toxicity compared to some other organotin compounds makes it more suitable for certain applications.

Properties

IUPAC Name

methyl(tripentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H11.CH3.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNYYWAEENSHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](C)(CCCCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148414
Record name Stannane, methyltripentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108110-01-6
Record name Stannane, methyltripentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108110016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, methyltripentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.